1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 3-fluorobenzyl group at the 1-position of the pyrazole ring and a carboxylic acid moiety at the 3-position. This compound is of interest in medicinal chemistry due to the versatility of the pyrazole scaffold, which is commonly utilized in drug discovery for its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWVAPRZNIGOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the condensation of 3-fluorobenzyl bromide with 1H-pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the protection and deprotection of functional groups, purification steps such as recrystallization or chromatography, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Carboxylic Acid Derivatives
*Calculated based on formula C₁₁H₉FN₂O₂.
Key Observations :
Key Observations :
Biological Activity
1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a 3-fluorophenylmethyl group and a carboxylic acid moiety, making it a versatile scaffold for drug design and development. The following sections delve into its biological activities, including anti-inflammatory and anticancer properties, supported by recent research findings.
- IUPAC Name : 1-[(3-fluorophenyl)methyl]pyrazole-3-carboxylic acid
- Molecular Formula : C12H11FN2O2
- CAS Number : 479028-74-5
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which may improve its binding affinity to biological targets.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro evaluations demonstrate that derivatives exhibit cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). For example, compounds derived from similar structures have shown IC50 values ranging from 0.01 µM to 42.30 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | |
| Compound B | NCI-H460 | 0.03 | |
| Compound C | SF-268 | 31.5 | |
| Compound D | A549 | 26 |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as Aurora-A kinase and CDK2. Inhibitory concentrations (IC50) for these targets have been reported as low as 0.067 µM for Aurora-A kinase, indicating potent activity .
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in preclinical settings:
- Study on MCF7 Cell Lines : A derivative exhibited significant cytotoxicity with an IC50 of 0.01 µM, outperforming standard chemotherapeutics like doxorubicin .
- Aurora-A Kinase Inhibition : Another study reported that a related compound inhibited Aurora-A kinase with an IC50 of 0.16 µM, suggesting potential for targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
- Synthetic Routes :
- Step 1 : Start with a pyrazole core (e.g., 1H-pyrazole-3-carboxylic acid) and introduce the (3-fluorophenyl)methyl group via alkylation. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate esterification or amidation .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) to enhance reactivity of the fluorinated benzyl halide intermediate .
- Yield Improvement :
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- In Vitro Screening :
- Cell Viability Assays : Use prostate cancer (PC-3, LNCaP) or breast cancer (MCF-7) cell lines with MTT/WST-1 reagents. Compare IC₅₀ values to cisplatin controls .
- Target-Based Assays : Test inhibition of mTOR/p70S6K pathways via western blotting (phospho-S6K detection) .
- Positive Controls : Include known pyrazole derivatives (e.g., FMPPP from ) to benchmark activity.
Advanced Research Questions
Q. What strategies can elucidate the mechanism of action of this compound in modulating autophagy pathways?
Methodological Answer:
- Autophagy Markers :
- Use LC3-II/LC3-I ratio (western blot) and GFP-LC3 puncta (fluorescence microscopy) to quantify autophagosome formation .
- Inhibit lysosomal degradation with chloroquine to differentiate autophagic flux .
- Pathway Analysis :
- siRNA knockdown of ATG5 or Beclin-1 confirms autophagy dependence. Combine with mTOR inhibitors (e.g., rapamycin) to assess synergy .
- In Vivo Validation :
- Xenograft models (e.g., nude mice with PC-3 tumors) monitor tumor regression and autophagy via immunohistochemistry .
Q. How can structural modifications enhance target specificity and reduce off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Computational Modeling :
- Docking studies (AutoDock Vina) predict interactions with mTOR catalytic domain. Prioritize derivatives with lower ΔG values .
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling :
- Metabolite Identification :
- LC-MS/MS detects hydroxylated or glucuronidated metabolites that deactivate the compound .
- Dose Optimization :
- Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
